1-(2,4-difluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea
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Description
1-(2,4-difluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a useful research compound. Its molecular formula is C18H17F2N3O2 and its molecular weight is 345.35. The purity is usually 95%.
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Scientific Research Applications
Protecting Group Utility in Organic Synthesis
The use of protecting groups such as the (4,4′-Bisfluorophenyl)methoxymethyl (BFPM) group showcases the compound's utility in the synthesis of complex molecules. This approach enables selective reactions on uridine, an important nucleoside in RNA, without affecting other functional groups like the Boc group (Kurosu, M., Mitachi, K., & Mingle, D., 2021).
Antidepressant Activity Exploration
Research into the coupling of various indole derivatives with aniline moieties to explore 5-HT reuptake inhibition and 5-HT(1B/1D) antagonistic activities underlines the compound's potential in developing antidepressants. This indicates its role in enhancing serotonergic neurotransmission, which could be beneficial for treating depression (Matzen, L. et al., 2000).
Anti-Cancer Agent Development
The compound's derivative, symmetrical N,N'-diarylureas, were identified as activators of the eIF2α kinase, reducing cancer cell proliferation by affecting translation initiation. This suggests potential leads for non-toxic and targeted cancer therapies (Denoyelle, S. et al., 2012).
Chemical Sensing Applications
N,N'-Dicyclohexyl-N-(6'-methoxyanthryl-2-carbonyl)urea exhibits strong solvatochromism, enabling the detection of analytes like alcohols, carboxylic acids, and fluoride ions. Its fluorescence properties correlate well with solvent anion-stabilizing characteristics, highlighting its use in chemical sensing (Bohne, C. et al., 2005).
Nonlinear Optical Material Exploration
Studies on bis-chalcone derivatives reveal their significant second-harmonic generation (SHG) efficiencies, indicating potential applications in nonlinear optical (NLO) materials. These materials' properties, such as refractive index and absorption coefficients, offer insights into their utility in optical limiting devices (Shettigar, S. et al., 2006).
Corrosion Inhibition
The application of organic compounds as corrosion inhibitors in acidic solutions demonstrates the compound's potential in protecting metal surfaces. The efficiency of such inhibitors in mild steel corrosion suggests their utility in industrial applications to enhance metal longevity (Bahrami, M. & Hosseini, Seyed Mohammad Ali, 2012).
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-3-[1-(2-methoxyethyl)indol-3-yl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N3O2/c1-25-9-8-23-11-16(13-4-2-3-5-17(13)23)22-18(24)21-15-7-6-12(19)10-14(15)20/h2-7,10-11H,8-9H2,1H3,(H2,21,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPINPNVURJWTQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)NC(=O)NC3=C(C=C(C=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.